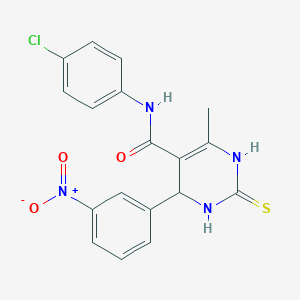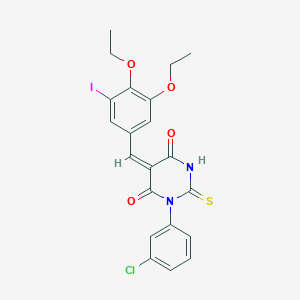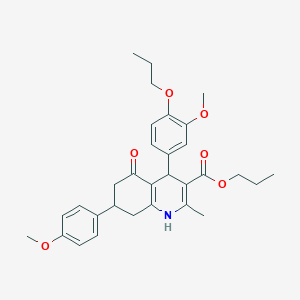![molecular formula C15H23BrClNO3 B5059494 N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B5059494.png)
N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In
Wirkmechanismus
N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine acts as a potent and selective antagonist of the 5-HT2B receptor. This receptor is a G protein-coupled receptor that is involved in various physiological processes such as cardiovascular function, smooth muscle contraction, and cell proliferation. By blocking this receptor, N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine can modulate these physiological processes and potentially treat diseases associated with them.
Biochemical and Physiological Effects:
N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine has been found to have unique biochemical and physiological effects. This compound has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells, which is associated with pulmonary hypertension. It has also been found to inhibit the proliferation of cardiac fibroblasts, which is associated with cardiac fibrosis. Additionally, N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine has been found to induce apoptosis in cancer cells, suggesting its potential use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine has several advantages and limitations for lab experiments. One of the advantages is its selectivity for the 5-HT2B receptor, which allows for more specific modulation of physiological processes. Additionally, this compound has been found to have low toxicity, which is important for its potential use in clinical settings. However, one of the limitations is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine. One of the potential directions is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases. Furthermore, the development of more potent and selective antagonists of the 5-HT2B receptor can provide new insights into the physiological processes regulated by this receptor.
Synthesemethoden
The synthesis of N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine has been achieved using various methods. One of the commonly used methods involves the reaction of 2-bromo-6-chloro-4-methylphenol with 2-(2-chloroethoxy)ethanol in the presence of sodium hydride. The resulting product is then reacted with 3-methoxy-1-propanamine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine has been extensively studied for its potential use in scientific research. This compound has been found to be a potent and selective antagonist of the 5-HT2B receptor. This receptor is involved in various physiological processes such as cardiovascular function, smooth muscle contraction, and cell proliferation. Therefore, this compound has potential applications in the treatment of various diseases such as pulmonary hypertension, cardiac fibrosis, and cancer.
Eigenschaften
IUPAC Name |
N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrClNO3/c1-12-10-13(16)15(14(17)11-12)21-9-8-20-7-5-18-4-3-6-19-2/h10-11,18H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFFLNNJDPIXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCOCCNCCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5059414.png)
![4-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5059421.png)


![1-acetyl-17-(5-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5059442.png)
![2-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5059444.png)
![3-({[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5059448.png)


![5-[(3-isoxazolylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5059478.png)
![4-(3,4-dimethylphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5059484.png)
![4-(5-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5059490.png)
![(2,3-difluorobenzyl){[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5059492.png)
![[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]formamide](/img/structure/B5059500.png)